
1-Isopropyl-1H-pyrrole-2-carbaldehyde oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isopropyl-1H-pyrrole-2-carbaldehyde oxime is an organic compound with the molecular formula C8H11NO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
1-Isopropyl-1H-pyrrole-2-carbaldehyde oxime can be synthesized through the reaction of 1-isopropyl-1H-pyrrole-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, with the aldehyde group reacting with hydroxylamine to form the oxime.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the large-scale synthesis of the precursor aldehyde followed by its conversion to the oxime using standard organic synthesis techniques. The process may involve optimization of reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
1-Isopropyl-1H-pyrrole-2-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the oxime group under appropriate conditions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-Isopropyl-1H-pyrrole-2-carbaldehyde oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-isopropyl-1H-pyrrole-2-carbaldehyde oxime involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can influence enzyme activity and other biochemical processes. Additionally, the compound can act as a nucleophile in organic reactions, participating in the formation of new chemical bonds.
類似化合物との比較
Similar Compounds
1-Isopropyl-1H-pyrrole-2-carbaldehyde: The precursor to the oxime, differing only by the presence of the aldehyde group instead of the oxime.
1-Methyl-1H-pyrrole-2-carbaldehyde oxime: Similar structure but with a methyl group instead of an isopropyl group.
1-Ethyl-1H-pyrrole-2-carbaldehyde oxime: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
1-Isopropyl-1H-pyrrole-2-carbaldehyde oxime is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and physical properties
特性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC名 |
(NE)-N-[(1-propan-2-ylpyrrol-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H12N2O/c1-7(2)10-5-3-4-8(10)6-9-11/h3-7,11H,1-2H3/b9-6+ |
InChIキー |
VVHTZKLJRLMKFM-RMKNXTFCSA-N |
異性体SMILES |
CC(C)N1C=CC=C1/C=N/O |
正規SMILES |
CC(C)N1C=CC=C1C=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3'-Methoxy[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12871630.png)
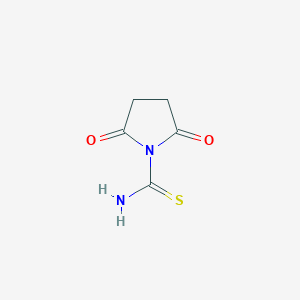
![3-(2-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12871644.png)
![4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5-amine](/img/structure/B12871657.png)
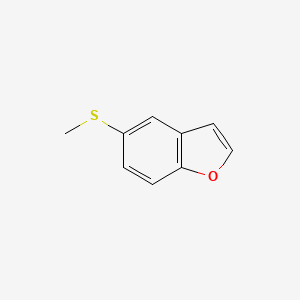
![2-Bromobenzo[d]oxazole-4-carboxamide](/img/structure/B12871661.png)
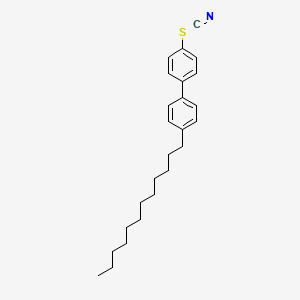


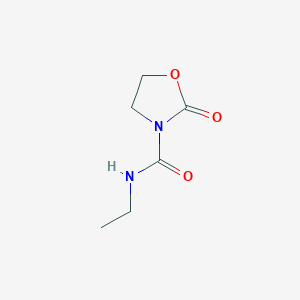
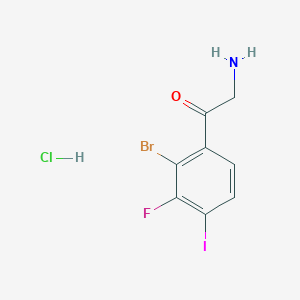
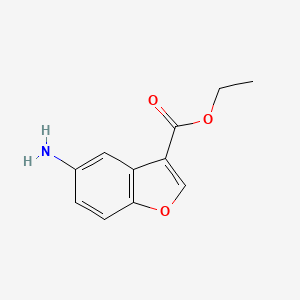

![4-(pentan-3-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12871713.png)
